molecular formula C17H19N3O4S B127751 Hydroxyomeprazole CAS No. 92340-57-3

Hydroxyomeprazole

Cat. No. B127751
CAS RN: 92340-57-3
M. Wt: 361.4 g/mol
InChI Key: CMZHQFXXAAIBKE-UHFFFAOYSA-N
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Description

Hydroxyomeprazole is a metabolite of omeprazole, a widely used proton pump inhibitor . It is used to treat gastric disorders and is one of the most commonly consumed drugs in the western world .


Synthesis Analysis

A convenient synthetic route for the preparation of 5-hydroxyomeprazole, a metabolite of omeprazole, has been developed . The synthetic possibilities to attain the crucial precursor - [6- (chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol - were studied and evaluated .


Molecular Structure Analysis

Hydroxyomeprazole has a molecular formula of C17H19N3O4S . It is a substituted benzimidazole that belongs to the antisecretory class of compounds .


Chemical Reactions Analysis

Both omeprazole and 5-hydroxyomeprazole quickly degrade under acidic conditions . The main degradation product formed in each case was a re-arranged monomer . Other species identified were doubly and singly charged dimers with varying numbers of sulfur atoms in the dimer bridge .


Physical And Chemical Properties Analysis

Hydroxyomeprazole has physical and chemical properties similar to those of omeprazole . Omeprazole is a weak basic, hydrophobic compound, and it is a prodrug that is converted at low pH levels to a cyclic reactive sulfonamide, the pharmacologically active form of OMZ .

Safety And Hazards

The safety data sheet for Hydroxyomeprazole indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Use of omeprazole should be monitored primarily in patients with heart disorders using antiplatelet agents concomitantly, and in newly transplanted patients using mycophenolic acid, in order to avoid serious adverse reactions .

Future Directions

Future research could focus on the pharmacokinetics of the omeprazole enantiomers in different CYP2C19 genotypes after a single IV dose of racemic omeprazole . This could help to better understand the enantioselective disposition of omeprazole and its metabolites in three CYP2C19 genotypes .

properties

IUPAC Name

[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZHQFXXAAIBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919234
Record name {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyomeprazole

CAS RN

92340-57-3
Record name Hydroxyomeprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92340-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxymethylomeprazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92340-57-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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